molecular formula C19H13BrO3S B290589 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate

4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate

Cat. No. B290589
M. Wt: 401.3 g/mol
InChI Key: QUDXFPMVOIXEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate, also known as HSPB, is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. For example, 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism.
Biochemical and Physiological Effects:
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce oxidative stress. In vivo studies have shown that 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate can reduce inflammation, protect against oxidative damage, and improve glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate in lab experiments is its versatility, as it can be easily synthesized and modified for various applications. 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate also exhibits low toxicity and high stability, making it suitable for long-term studies. However, one limitation of using 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the study of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate. One direction is to further investigate its mechanism of action and signaling pathways in cells, which could lead to the development of novel therapeutic agents for various diseases. Another direction is to explore its potential applications in materials science, such as the synthesis of functional materials for sensing and imaging. Additionally, the use of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate as a sensor for environmental monitoring could be further explored.

Synthesis Methods

The synthesis of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate involves the reaction of 4-bromobenzoic acid with 4-mercaptophenol in the presence of a base, followed by the esterification of the resulting product with 4-hydroxybenzene-1-sulfonyl chloride. The purity and yield of the final product can be improved by recrystallization and column chromatography.

Scientific Research Applications

4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate has been studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In materials science, 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and metal-organic frameworks. In environmental science, 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate has been used as a sensor for the detection of heavy metal ions in water.

properties

Molecular Formula

C19H13BrO3S

Molecular Weight

401.3 g/mol

IUPAC Name

[4-(4-hydroxyphenyl)sulfanylphenyl] 4-bromobenzoate

InChI

InChI=1S/C19H13BrO3S/c20-14-3-1-13(2-4-14)19(22)23-16-7-11-18(12-8-16)24-17-9-5-15(21)6-10-17/h1-12,21H

InChI Key

QUDXFPMVOIXEHH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O)Br

Origin of Product

United States

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